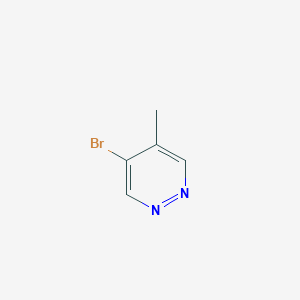

4-Bromo-5-methylpyridazine

Description

4-Bromo-5-methylpyridazine is a heterocyclic aromatic compound featuring a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with a bromine atom at position 4 and a methyl group at position 5. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its reactivity is influenced by the electron-withdrawing bromine and the electron-donating methyl group, which modulate its participation in cross-coupling reactions, nucleophilic substitutions, and cycloadditions .

Properties

Molecular Formula |

C5H5BrN2 |

|---|---|

Molecular Weight |

173.01 g/mol |

IUPAC Name |

4-bromo-5-methylpyridazine |

InChI |

InChI=1S/C5H5BrN2/c1-4-2-7-8-3-5(4)6/h2-3H,1H3 |

InChI Key |

BCBYBKDHVMKJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NC=C1Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 4-Bromo-5-methylpyridazine, differing primarily in substituent type, position, or heterocyclic core:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Heterocycle |

|---|---|---|---|---|---|

| 4-Bromo-5-methylpyridazine | Not Provided | C₅H₅BrN₂ | ~175.01 (calculated) | Br (C4), CH₃ (C5) | Pyridazine |

| 4-Bromo-5-chloro-2-methylpyridine | 1211529-34-8 | C₆H₅BrClN | 206.47 | Br (C4), Cl (C5), CH₃ (C2) | Pyridine |

| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C₆H₆BrNO | 188.02 | Br (C5), OH (C2), CH₃ (C4) | Pyridine |

| 5-Bromo-4-(4-methylphenyl)pyrimidine | 149323-50-2 | C₁₁H₉BrN₂ | 249.11 | Br (C5), 4-methylphenyl (C4) | Pyrimidine |

Electronic and Reactivity Comparisons

- 4-Bromo-5-chloro-2-methylpyridine : The pyridine ring (one nitrogen) reduces electron density compared to pyridazine. The chlorine at C5 increases electrophilicity, favoring nucleophilic substitution at C4, whereas the methyl group at C2 introduces steric hindrance. This compound is less reactive in cross-couplings than 4-Bromo-5-methylpyridazine due to the absence of adjacent nitrogen atoms .

- 5-Bromo-2-hydroxy-4-methylpyridine : The hydroxyl group at C2 enhances hydrogen-bonding capacity and acidity (pKa ~8–10), making it more water-soluble than 4-Bromo-5-methylpyridazine. The bromine at C5 directs electrophilic substitution to C3, contrasting with the C4 bromine in the target compound .

- 5-Bromo-4-(4-methylphenyl)pyrimidine : The pyrimidine core (nitrogens at C1 and C3) creates a electron-deficient ring, accelerating Suzuki-Miyaura couplings. The bulky 4-methylphenyl group at C4 sterically hinders reactions at C5, unlike the methyl group in 4-Bromo-5-methylpyridazine, which is smaller and less obstructive .

Physicochemical Properties

- Boiling Points : 5-Bromo-4-(4-methylphenyl)pyrimidine has a predicted boiling point of 343.1°C, higher than pyridazine derivatives due to its larger molecular weight and aromatic substituent .

- Density : The density of 5-Bromo-4-(4-methylphenyl)pyrimidine (1.434 g/cm³) suggests closer molecular packing compared to pyridazines, which typically have densities <1.4 g/cm³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.